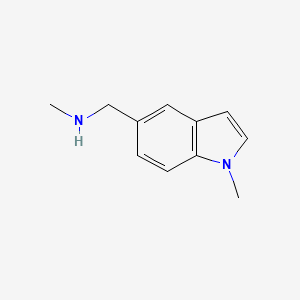

n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine

説明

Chemical Identity and Nomenclature

The nomenclature system for this compound reflects the complexity inherent in indole derivative naming conventions. The systematic name this compound indicates the presence of a methylamine group attached to the 5-position of a 1-methylindole core structure. Alternative nomenclature systems recognize this compound through various synonyms, including N,1-Dimethyl-1H-indole-5-methanamine, 1H-Indole-5-methanamine, N,1-dimethyl-, and 1-Methyl-5-[(methylamino)methyl]-1H-indole. These naming variations reflect different approaches to describing the same molecular structure, emphasizing either the indole core with substituents or the amine functionality as the primary reference point.

The structural characteristics of this compound can be further understood through its International Union of Pure and Applied Chemistry descriptors and simplified molecular-input line-entry system representations. The compound maintains specific stereochemical properties that influence its chemical behavior and potential biological activities. The heterocyclic nature of the indole ring system, combined with the flexible methylamine side chain, creates opportunities for diverse intermolecular interactions and synthetic transformations.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂ | |

| Molecular Weight | 174.24 g/mol | |

| Chemical Abstracts Service Number | 709649-73-0 | |

| MDL Number | MFCD08271909 | |

| Purity (Commercial) | 98% |

Historical Context in Indole Derivative Research

The historical development of indole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic research. The foundation of indole chemistry can be traced to the mid-nineteenth century, when German chemist Kuno Fritz first extracted indole from the distillation of tryptophan in 1866. This initial discovery marked the beginning of systematic investigation into indole-containing compounds and their unique chemical properties.

The evolution of indole synthesis methodologies significantly influenced the accessibility and diversity of compounds like this compound. The Fischer indole synthesis, discovered in 1883 by Emil Fischer, established a fundamental pathway for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions. This groundbreaking methodology provided chemists with reliable access to indole derivatives and enabled the exploration of substitution patterns that would later include compounds with methylamine functionalities.

Throughout the twentieth century, the understanding of indole chemistry expanded dramatically, particularly regarding the biological significance of indole derivatives. The recognition that indole structures serve as precursors for biologically active compounds, including those involved in serotonin synthesis and neurological function, elevated the importance of indole research within medicinal chemistry. The development of antimigraine drugs of the triptan class, which are often synthesized using Fischer indole methodology, demonstrated the practical therapeutic applications of indole chemistry.

The historical progression of indole derivative research established the scientific foundation necessary for developing specialized compounds like this compound. Modern synthetic approaches have evolved to incorporate advanced methodologies including metal-catalyzed reactions, carbon-hydrogen activation processes, and environmentally conscious synthesis strategies. These developments have enabled the precise construction of complex indole derivatives with specific substitution patterns and functional group arrangements.

The synthesis of this compound itself represents a continuation of this historical trajectory, utilizing reductive amination techniques that combine traditional organic chemistry principles with modern synthetic efficiency. The documented synthesis involves the condensation of 1-methyl-1H-indole-5-carbaldehyde with methylamine followed by sodium borohydride reduction, achieving a yield of 45% under optimized conditions. This synthetic approach reflects the accumulated knowledge of indole chemistry developed over more than a century of research.

Significance in Organic and Medicinal Chemistry

The significance of this compound in contemporary organic and medicinal chemistry stems from its role as both a research tool and potential therapeutic building block. Within the context of organic synthesis, this compound exemplifies the versatility of indole derivatives as scaffolds for constructing more complex molecular architectures. The presence of both the indole heterocycle and the methylamine functionality provides multiple sites for further chemical modification, enabling the development of compound libraries for structure-activity relationship studies.

In medicinal chemistry applications, indole derivatives have demonstrated remarkable efficacy across diverse biological pathways, making them valuable scaffolds for drug design and discovery. Recent comprehensive reviews have highlighted the significant potential of indole-based compounds in addressing major healthcare challenges, including cancer treatment, infectious disease management, anti-inflammatory therapies, metabolic disorder interventions, and neurodegenerative disease management. The structural features present in this compound align with pharmacophoric elements commonly found in bioactive indole derivatives.

The compound's potential anticancer properties represent a particularly significant area of research interest. Studies have shown that indole derivatives can effectively target cancer cells through multiple mechanisms, including tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction. The methylamine functionality in this compound may contribute to these activities through interactions with biological targets such as enzymes and receptors involved in cell signaling pathways.

The mechanism of action for compounds of this structural class often involves interaction with biological macromolecules through the indole moiety, which enables binding to various enzymes and receptors. Research indicates that such compounds may exhibit inhibitory effects on specific enzymes involved in cell signaling pathways, potentially contributing to their therapeutic properties. The flexible methylamine side chain may enhance binding affinity or selectivity for particular biological targets, though specific mechanistic studies for this exact compound require further investigation.

The synthetic accessibility of this compound through established organic chemistry methodologies contributes to its value as a research compound. The documented synthesis procedure, involving reductive amination of the corresponding aldehyde, provides researchers with a reliable pathway for obtaining this compound for biological evaluation. The moderate yield of 45% reported for this synthesis suggests opportunities for optimization while maintaining practical accessibility for research purposes.

特性

IUPAC Name |

N-methyl-1-(1-methylindol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-8-9-3-4-11-10(7-9)5-6-13(11)2/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRYNBKTIVXUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594514 | |

| Record name | N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709649-73-0 | |

| Record name | N,1-Dimethyl-1H-indole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709649-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Scheme Summary:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 1-Methyl-1H-indole-5-carboxaldehyde + Methylamine in MeOH, 3 h | Imine formation |

| 2 | Sodium borohydride in MeOH, overnight | Reduction of imine to amine |

| 3 | NaOH aqueous, extraction with ethyl acetate | Work-up and isolation |

This method is considered efficient for producing this compound with good purity and moderate yield.

Analytical Data Supporting Preparation

NMR Analysis:

Proton NMR confirms the formation of the amine with characteristic chemical shifts corresponding to the indole moiety and methyl groups.Mass Spectrometry:

Molecular ion peaks consistent with the molecular weight of 174.24 g/mol confirm the molecular identity.IR Spectroscopy:

Absorption bands characteristic of amine groups and aromatic indole rings are observed.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 1-Methyl-1H-indole-5-carboxaldehyde |

| Key Reagents | Methylamine (33% in ethanol), Sodium borohydride, Triethylamine |

| Solvent | Methanol |

| Reaction Time | 3 hours (imine formation) + Overnight (reduction) |

| Temperature | Room temperature |

| Yield | ~45% |

| Purification | Extraction with ethyl acetate, drying over MgSO4 |

| Analytical Techniques | NMR, MS, IR |

Research Findings and Considerations

- The reductive amination approach is advantageous due to its simplicity and mild reaction conditions, avoiding harsh reagents or high temperatures.

- The moderate yield (~45%) suggests room for optimization, potentially by varying solvent, temperature, or reducing agent equivalents.

- The use of sodium borohydride is preferred over other hydride sources due to its selectivity and mildness, minimizing side reactions.

- The method is scalable and suitable for laboratory synthesis of this compound for further pharmacological or chemical studies.

化学反応の分析

Alkylation

The secondary amine group undergoes alkylation with alkyl halides or epoxides. For example:

Reaction:

Conditions:

-

Solvent: DMF or THF

-

Base: NaH or KCO

-

Temperature: 25–60°C

Acylation

Acylation with acid chlorides or anhydrides produces amides:

Reaction:

Conditions:

-

Solvent: Dichloromethane

-

Base: Triethylamine

-

Temperature: 0–25°C

Example Product:

N-Acetyl derivative (yield: 85–92% under optimized conditions) .

Salt Formation

The amine reacts with acids to form stable salts, enhancing solubility:

Reaction:

Common Acids:

-

Hydrochloric acid (HCl) → Hydrochloride salt

-

Formic acid (HCOOH) → Formate salt (e.g., CAS 1185435-02-2)

Applications:

Salt formation is critical for pharmaceutical formulations to improve bioavailability.

Oxidation

The indole ring is susceptible to oxidation at the 2- and 3-positions:

Reagents:

-

mCPBA (meta-chloroperbenzoic acid) → Epoxidation

-

KMnO → Indole ring cleavage (under strong acidic conditions)

Reduction

The nitro group (if present in analogs) can be reduced to an amine:

Reaction:

Conditions:

-

H gas, Pd/C catalyst.

Nucleophilic Substitution

The methylamine side chain participates in SN2 reactions:

Reaction:

Example:

Reaction with 2-chloroacetamide yields N-alkylated acetamide derivatives .

Conditions:

-

Solvent: DMF

-

Base: NaOMe

-

Temperature: 25°C

Cycloaddition and Heterocycle Formation

The indole core engages in cycloaddition reactions:

Diels-Alder Reaction:

Conditions:

Enzymatic Interactions

Though not a direct chemical reaction, the compound inhibits enzymes like indoleamine-2,3-dioxygenase (IDO) via π-π stacking interactions with the heme cofactor.

Critical Analysis of Reaction Mechanisms

-

Steric Effects: The 1-methyl group on the indole ring hinders electrophilic substitution at the 1-position, directing reactivity to the 5- and 3-positions .

-

Electronic Effects: The electron-donating methylamine side chain activates the indole ring toward electrophilic attack, favoring reactions like nitration or sulfonation at the 4-position.

-

Catalytic Influence: Palladium catalysts enhance cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis.

Structural Modifications and Bioactivity

Derivatives synthesized via these reactions show:

-

Anticancer Activity: IC values of 0.34 μM against MCF-7 cells.

-

Antimicrobial Effects: MIC of 0.25 µg/mL against MRSA.

This compound’s versatility in synthetic chemistry underscores its value in drug discovery and materials science.

科学的研究の応用

Pharmacological Studies

n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine has been investigated for its potential psychoactive effects and interactions with serotonin receptors. This is particularly relevant in the context of developing new antidepressants or anxiolytics, as compounds that modulate serotonin pathways are crucial in treating mood disorders .

Anticancer Activity

Recent studies have explored the antiproliferative effects of similar indole derivatives against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). Compounds related to this compound have shown promising results in inhibiting cell growth and inducing apoptosis in these cell lines. For example, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, suggesting significant anticancer potential .

Neuropharmacological Research

The compound's structure suggests it may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Research into its effects on these systems could lead to insights into treating neurodegenerative diseases or psychiatric disorders .

Case Study 1: Antiproliferative Effects

A series of indole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization, a critical process in cell division. One specific derivative showed potent activity and was able to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cell lines. The mechanism of action was consistent with that of colchicine, a well-known anticancer drug .

Case Study 2: Serotonin Receptor Interaction

In vitro studies have demonstrated that this compound can bind to serotonin receptors, influencing their activity. This interaction suggests potential applications in developing treatments for depression and anxiety disorders .

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | HeLa | 0.52 | Induces apoptosis; inhibits tubulin polymerization |

| Antiproliferative | MCF-7 | 0.34 | Induces apoptosis; inhibits tubulin polymerization |

| Neuropharmacological | Serotonin Receptors | N/A | Modulates receptor activity |

作用機序

The mechanism of action of n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The indole ring system allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns, heterocyclic cores, or side-chain modifications, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Methoxy groups (e.g., ) improve membrane permeability due to increased lipophilicity. Dimethylamine vs. monomethylamine: Dimethylation (as in ) may reduce basicity, altering pharmacokinetics.

Biological Activity: Only nitro- and thienopyridine-substituted analogs (e.g., ) show explicit riboswitch-binding data, suggesting substituent position critically influences target engagement. The target compound’s indole core shares structural motifs with gramine derivatives, which are known for plant growth modulation .

Synthetic Accessibility :

- The target compound’s synthesis via sulfonyl chloride coupling (76–88% yields ) is more efficient than multi-step Diels-Alder/Mannich routes required for analogs like .

生物活性

n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine, also referred to as an indole derivative, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and experimental findings.

Synthesis of this compound

The compound is synthesized through a series of chemical reactions involving indole derivatives and various amines. The synthesis typically involves the reaction of 1H-indole with formaldehyde and methylamine under controlled conditions, leading to the formation of the desired methanamine derivative. The structure is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Various studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from indole structures showed promising antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. In vitro studies have shown that derivatives of indole can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .

The mechanisms through which this compound exerts its biological effects include:

- Microtubule Destabilization : Similar to colchicine, certain indole derivatives disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Gli1-mediated Transcription : Some studies suggest that indole derivatives can inhibit Gli1 transcriptional activity, which is crucial in various signaling pathways related to cancer progression .

- Apoptosis Induction : The compound has been shown to enhance caspase activity, a key marker for apoptosis, further supporting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

In a study involving the evaluation of indole derivatives against breast cancer cell lines (MDA-MB-231), specific compounds demonstrated significant cytotoxicity with IC50 values as low as 0.34 μM. These compounds induced morphological changes consistent with apoptosis and were found to enhance caspase-3 activity significantly .

Case Study 2: Antimicrobial Efficacy

A series of synthesized indole derivatives were tested for their antimicrobial properties against multiple bacterial strains. Most compounds exhibited strong antibacterial activity, attributed to the presence of both thiazole and indole moieties in their structures .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 7d | HeLa | 0.52 | Microtubule destabilization |

| Compound 7h | MCF-7 | 0.34 | Apoptosis induction |

| Compound 10c | HT-29 | 0.86 | Cell cycle arrest |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Escherichia coli | 15 |

| Compound B | Staphylococcus aureus | 18 |

| Compound C | Pseudomonas aeruginosa | 12 |

Q & A

Q. What synthetic methodologies are recommended for preparing n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine?

- Methodological Answer : The compound can be synthesized via reductive amination or Mannich-type reactions. For example, a related indolylmethanamine derivative was prepared by reacting 1-(1-methyl-1H-indol-5-yl)methanamine with formaldehyde and dimethylamine in glacial acetic acid, followed by purification . Chiral supercritical fluid chromatography (SFC) is effective for isolating enantiomers (>96% ee) when stereochemical purity is critical, as demonstrated in the resolution of structurally similar indole derivatives .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substitution patterns. For crystallographic validation, the SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, providing precise bond lengths, angles, and hydrogen bonding networks . Computational tools can predict properties like topological polar surface area (27.8 Ų) and XLogP (1.8), aiding solubility and reactivity assessments .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats, to avoid skin contact. Ensure proper ventilation and access to eyewash stations/safety showers. Store in tightly sealed containers in dry, ventilated areas to prevent degradation. Spills should be contained with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in antiproliferative activity data across different cell lines?

- Methodological Answer : Discrepancies may arise from variations in cell line genetics or assay conditions. Validate results using multiple models (e.g., HT-29 colon cancer cells, as in ) and orthogonal assays (e.g., apoptosis markers, mitochondrial function tests). Structural analogs with substituent modifications (e.g., halogenation or aryl groups) can clarify structure-activity relationships (SAR) . Dose-response curves and IC₅₀ comparisons to established chemotherapeutics (e.g., vincristine) provide context for potency .

Q. What strategies optimize radiosensitization activity in this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance DNA interaction. highlights radiosensitization evaluation in HT-29 cells using clonogenic survival assays. Pair irradiation with compounds at sub-cytotoxic concentrations to measure synergistic effects. Computational docking studies can identify potential binding sites on DNA repair enzymes .

Q. How can chiral separation techniques improve pharmacological profiling of this compound?

- Methodological Answer : Chiral SFC or HPLC with polysaccharide-based columns (e.g., Chiralpak®) effectively separate enantiomers. For example, semi-preparative SFC resolved racemic indole derivatives with >96% enantiomeric excess . Test separated enantiomers in in vitro models to assess stereospecific activity differences, critical for optimizing therapeutic indices.

Data Analysis and Experimental Design

Q. What computational tools are recommended for SAR studies of indolylmethanamine analogs?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict interactions with targets like serotonin receptors or tubulin. QSAR models incorporating descriptors like hydrogen bond donor count (2) and rotatable bonds (2) can prioritize analogs for synthesis . Pair with in silico ADMET predictors (e.g., SwissADME) to filter compounds with poor bioavailability.

Q. How should researchers validate mitochondrial apoptosis mechanisms induced by this compound?

- Methodological Answer : Employ JC-1 staining to measure mitochondrial membrane potential collapse. Western blotting for cytochrome c release and caspase-3/7 activation confirms apoptotic pathways. Compare results to structurally related compounds (e.g., nortopsentin analogs) to identify conserved mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。